2-(4-Fluoro-benzyl)-piperidine

Lipophilicity CNS drug design Physicochemical properties

2-(4-Fluoro-benzyl)-piperidine is a fluorinated piperidine derivative characterized by a 4-fluorobenzyl substituent at the 2-position of the saturated nitrogen heterocycle. This compound serves as a versatile scaffold in medicinal chemistry and fragment-based drug discovery, distinguished from its non-fluorinated and alternative halogen-substituted benzylpiperidine analogs by a unique combination of lipophilicity (XLogP3-AA = 2.8) and hydrogen bond acceptor capacity (HBA =.

Molecular Formula C12H16FN
Molecular Weight 193.26 g/mol
CAS No. 67157-30-6
Cat. No. B1365924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluoro-benzyl)-piperidine
CAS67157-30-6
Molecular FormulaC12H16FN
Molecular Weight193.26 g/mol
Structural Identifiers
SMILESC1CCNC(C1)CC2=CC=C(C=C2)F
InChIInChI=1S/C12H16FN/c13-11-6-4-10(5-7-11)9-12-3-1-2-8-14-12/h4-7,12,14H,1-3,8-9H2
InChIKeyKUKWYHPWSGHNAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Fluoro-benzyl)-piperidine (CAS 67157-30-6): A Regiospecific Fluorinated Piperidine Building Block


2-(4-Fluoro-benzyl)-piperidine is a fluorinated piperidine derivative characterized by a 4-fluorobenzyl substituent at the 2-position of the saturated nitrogen heterocycle [1]. This compound serves as a versatile scaffold in medicinal chemistry and fragment-based drug discovery, distinguished from its non-fluorinated and alternative halogen-substituted benzylpiperidine analogs by a unique combination of lipophilicity (XLogP3-AA = 2.8) and hydrogen bond acceptor capacity (HBA = 2) [2]. Its molecular formula is C12H16FN with a molecular weight of 193.26 g/mol.

Why 2-(4-Fluoro-benzyl)-piperidine Cannot Be Casually Swapped with Other Benzylpiperidine Analogs


Simple replacement of 2-(4-fluorobenzyl)piperidine with 2-benzylpiperidine, halogenated, or methylated congeners is not a risk-free substitution. The specific electronic influence of the para-fluorine atom, coupled with the regiospecific substitution at the piperidine 2-position, directly alters key physicochemical and pharmacological properties such as lipophilicity, hydrogen bond acceptor potential, and metabolic stability [1]. As highlighted in a relevant study on 2,4-disubstituted piperidines, relocating a substituent from the piperidine nitrogen to the 2-position carbon was the key to drastically improving selectivity for the CCR3 receptor [REFS-1, REFS-2]. The proceeding evidence guide quantifies these differences.

Head-to-Head Evidence: Key Differentiation Metrics for 2-(4-Fluoro-benzyl)-piperidine vs. Close Analogs


Lipophilicity and CNS Drug-Likeness: Quantitative LogP Comparison

2-(4-Fluorobenzyl)piperidine exhibits an intermediate lipophilicity (XLogP3-AA = 2.8) which is marginally increased over the unsubstituted benzyl analog (+0.1), but significantly reduced compared to the bromo (-0.6) and methyl (-0.2) counterparts [REFS-1, REFS-2, REFS-3, REFS-4]. This places it ideally within the optimal CNS drug space (logP 2-4) while mitigating the excessive hydrophobicity associated with brominated analogs, which can lead to poor solubility and off-target binding.

Lipophilicity CNS drug design Physicochemical properties

Hydrogen Bond Acceptor Capacity: A Key Differentiator for Solubility

The para-fluorine atom increases the hydrogen bond acceptor (HBA) count from 1 to 2 compared to 2-benzylpiperidine, 2-(4-methylbenzyl)piperidine, or 2-(4-bromobenzyl)piperidine [REFS-1, REFS-2, REFS-3, REFS-4]. This additional HBA site can enhance water solubility and modify target engagement without increasing topological polar surface area (TPSA remains static at 12 Ų).

Solubility Hydrogen bonding Physicochemical properties

Regiochemical Advantage: The 2-Position Substitution for Selectivity Optimization

A pivotal study from Bioorganic & Medicinal Chemistry Letters demonstrated that moving the piperidine substituent from the nitrogen atom to the carbon at the 2-position converted unselective leads (IC50 ~200 nM) into highly selective single-digit nanomolar compounds with >100-fold selectivity for the CCR3 receptor [1]. While this study focuses on more complex 2,4-disubstituted piperidines, the principal regiochemical advantage is directly applicable to 2-(4-fluorobenzyl)piperidine as a core scaffold. A patent also explicitly identifies 4-fluorobenzyl as a preferred substituent in this class [2].

Selectivity CCR3 antagonist Structure-Activity Relationship

19F NMR Detectability: A Practical Analytical Differentiator

The presence of a fluorine atom uniquely enables detection via 19F NMR spectroscopy, a feature absent in non-fluorinated analogs like 2-benzylpiperidine or 2-(4-methylbenzyl)piperidine [1]. This allows for label-free monitoring of reaction progression, metabolite identification, and binding studies without the need for radioactive or isotopic labeling.

19F NMR Analytical chemistry Metabolism studies

Best-Fit Application Scenarios for 2-(4-Fluoro-benzyl)-piperidine in Drug Discovery


CNS Drug Discovery Fragment Libraries

With its optimal lipophilicity (XLogP3-AA = 2.8) and additional H-bond acceptor capability, 2-(4-fluorobenzyl)piperidine is ideally suited as a fragment for CNS-targeted screening libraries, offering a balanced profile that reduces the risk of developing highly lipophilic leads seen with brominated analogs [REFS-1, REFS-2].

Selective GPCR Antagonist Core

For programs targeting chemokine receptors like CCR3, this compound provides the critical 2-substitution pattern known to dramatically enhance selectivity (>100-fold improvement over N-substituted leads), making it a superior scaffold choice for selectivity-focused medicinal chemistry [3].

Facile Analytical and Metabolic Tracing

The intrinsic 19F NMR signature allows researchers to track this compound and its derivatives in complex biological matrices without isotopic labeling, streamlining ADME studies and synthetic optimization [1].

Halogen-Specific SAR Exploration

Where poor solubility or excessive lipophilicity of bromo or iodo benzylpiperidine analogs is a concern (XLogP3-AA ≥ 3.4), this fluorinated congener offers a tangible lipophilicity reduction, enabling cleaner structure-activity relationship (SAR) exploration [REFS-2, REFS-4].

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